molecular formula C8H8<br>C8H8<br>C6H5CHCH2 B7768979 Styrene CAS No. 98444-30-5

Styrene

Cat. No.: B7768979
CAS No.: 98444-30-5
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8, Array
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
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Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6
Record name Ethenylbenzene trimer
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Record name Syndiotactic polystyrene
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URL https://commonchemistry.cas.org/detail?cas_rn=28325-75-9
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Record name Ethenylbenzene tetramer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Polystyrene
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Record name Isotactic polystyrene
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Record name Ethenylbenzene dimer
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Record name Benzene, ethenyl-, labeled with deuterium, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2021284
Record name Styrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor.
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, ethenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03%
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.6 (Air = 1), Relative vapor density (air = 1): 3.6
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
Record name Styrene
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Color/Form

Colorless to yellowish, oily liquid, Viscous liquid

CAS No.

100-42-5
Record name STYRENE MONOMER, STABILIZED
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Record name STYRENE
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Record name Styrene
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Melting Point

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Preparation Methods

Chemical Reactions Analysis

Industrial Production Reactions

Styrene is primarily synthesized via two processes:

Dehydrogenation of Ethylbenzene

The dominant method (80% of global production) involves catalytic dehydrogenation of ethylbenzene at 600–950 K with iron(III) oxide catalysts :
C~6~H~5~CH~2~CH~3~ ⇌ C~6~H~5~CH=CH~2~ + H~2~ (ΔH = +117 kJ/mol)

ParameterValueImpact on Yield
Temperature800–950 K↑ Temperature shifts equilibrium to this compound
Pressure0.4–1.4 barLow pressure favors dehydrogenation
Steam ratio6:1 to 12:1 (H~2~O:EB)Prevents coke formation
Equilibrium approach80–94%Limited by side reactions

POSM (Propylene Oxide-Styrene Monomer) Process

Ethylbenzene hydroperoxide oxidizes propylene to co-produce this compound and propylene oxide :

  • C~6~H~5~CH~2~CH~3~ + O~2~ → C~6~H~5~CH(OOH)CH~3~

  • C~6~H~5~CH(OOH)CH~3~ + C~3~H~6~ → C~6~H~5~CH(OH)CH~3~ + C~3~H~6~O

  • C~6~H~5~CH(OH)CH~3~ → C~6~H~5~CH=CH~2~ + H~2~O

Polymerization Reactions

This compound undergoes exothermic free-radical polymerization, with critical safety implications:

Thermal Polymerization

Uninhibited this compound self-initiates at ≥101°C via radical chain mechanisms :
Stages :

  • Initiation : Thermal cleavage of C=C bonds (E~a~ ≈ 63 kJ/mol)

  • Propagation : Chain growth (ΔH = -670 kJ/mol)

  • Termination : Radical recombination

This compound PurityT~onset~ (°C)ΔT~ad~ (°C)Max Pressure (kPa)
100%1062901,299
55% (in EB)126104822

Inhibited Polymerization

4-tert-butylcatechol (TBC) extends induction period by radical scavenging :

TBC ConcentrationT~onset~ (°C)Induction Time (25°C)
0 ppm101Immediate
15 ppm132>6 months

Thermal Decomposition Pathways

At >1,500 K, this compound undergoes complex pyrolysis :

Primary Pathways (1,660–2,260 K)ProductsContribution
C~6~H~5~CH=CH~2~ → C~6~H~5~CHCH~2~· + H·α-styryl radical + H50%
→ C~6~H~5~· + C~2~H~3~·Phenyl + vinyl radicals25%
→ C~6~H~6~ + C~2~H~2~Benzene + acetylene5%

Secondary reactions form polyacetylenes (C~8~H~2~) and aromatic clusters above 2,000 K .

Side Reactions in Production

Ethylbenzene hydrogenation produces toluene as a major byproduct :
C~6~H~5~CH~2~CH~3~ + H~2~ → C~6~H~5~CH~3~ + CH~4~

Temperature (K)Selectivity to Toluene
800<1%
9503–5%

Stabilization Against Unwanted Reactions

Industrial handling requires inhibition strategies:

Polymerization Control :

  • TBC (15–50 ppm) extends storage stability at ≤20°C

  • Ethylbenzene dilution reduces ΔT~ad~ by 63% (100% → 55% this compound)

Thermal Runaway Mitigation :

  • Pressure relief systems rated for ≥1,300 kPa

  • Continuous cooling below 50°C in storage tanks

This compound’s reactivity profile underscores its dual role as an essential industrial monomer and a high-hazard chemical. Modern production leverages catalytic systems to optimize yields while advanced calorimetric methods (DSC, TAM) enable precise control over polymerization kinetics . Thermal decomposition studies reveal competing radical pathways critical for modeling combustion and pyrolysis . These insights collectively inform safer large-scale handling and process optimization.

Scientific Research Applications

2.1. Packaging Industry

The packaging sector is the largest consumer of styrene-based products, particularly polythis compound. Its lightweight and durable nature make it ideal for:

  • Disposable containers
  • Food packaging
  • Protective packaging materials
  • Insulation for thermal applications

Table 1: this compound Usage in Packaging (1998 Data)

RegionPolythis compound (thousand tonnes)
North America3,203
Western Europe2,649
Asia4,409
Other978
Total 11,239

Source: IARC Publications

2.2. Construction and Insulation

This compound is extensively used in construction materials due to its strength and resistance to moisture:

  • Expanded polythis compound (EPS) and extruded polythis compound (XPS) are commonly used for insulation in buildings.
  • This compound-based resins are utilized in pipes, fittings, and tanks.

Case Study: Insulation Products
A recent OECD report highlights the use of EPS and XPS in sustainable building practices, emphasizing their role in energy efficiency . The construction industry accounts for about 16% of global plastic production, with significant contributions from this compound derivatives.

2.3. Automotive Applications

In the automotive industry, this compound plays a crucial role in the production of:

  • Interior components
  • Exterior panels
  • Reinforced plastics

The durability and impact resistance of ABS make it particularly valuable for automotive parts .

2.4. Consumer Goods

This compound is also prevalent in consumer products such as:

  • Toys
  • Household items
  • Appliances

Its ability to be molded into complex shapes allows for innovative designs in everyday products .

Environmental Considerations

While this compound's applications are extensive, there are growing concerns regarding its environmental impact. The health risks associated with this compound exposure have prompted regulatory scrutiny and research into safer alternatives . The challenge remains to balance the benefits of this compound-based products with sustainable practices.

Market Trends and Future Outlook

The global this compound market is projected to grow significantly due to increasing demand from various sectors:

  • The packaging industry continues to dominate due to the need for lightweight materials.
  • Automotive and construction applications are expected to drive further growth.

Forecasted Growth : The market is anticipated to reach approximately 50 million tonnes by 2030 .

Mechanism of Action

Styrene exerts its effects through various molecular pathways :

Comparison with Similar Compounds

Styrene is similar to other aromatic compounds, such as ethylbenzene, toluene, and benzene :

    Ethylbenzene: Ethylbenzene is the precursor to this compound and has similar chemical properties.

    Toluene: Toluene is another aromatic hydrocarbon with a similar structure to this compound.

    Benzene: Benzene is the simplest aromatic hydrocarbon and serves as the starting material for the synthesis of this compound.

This compound’s unique reactivity and versatility make it a valuable compound in various scientific and industrial applications.

Biological Activity

Styrene is an aromatic hydrocarbon widely used in the production of polythis compound plastics and resins. Understanding its biological activity is crucial due to its potential health effects on humans, particularly in occupational settings. This article reviews the absorption, metabolism, and toxicological effects of this compound, supported by various studies and data tables.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption : this compound is primarily absorbed through inhalation and dermal exposure. Once in the body, it rapidly distributes to various tissues, with a significant concentration in the liver and lungs due to its lipophilic nature.

Metabolism : this compound undergoes extensive metabolism primarily via cytochrome P450 enzymes. The major metabolic pathway involves the conversion of this compound to this compound-7,8-oxide, which can further be transformed into mandelic acid (MA) and phenylglyoxylic acid (PGA) .

Excretion : The metabolites MA and PGA are excreted in urine, which serves as a biomarker for this compound exposure. Studies have shown that factors such as physical activity can influence the urinary excretion rates of these metabolites .

Genotoxicity

This compound has been evaluated for its genotoxic potential across several studies. While some in vitro studies indicated both positive and negative mutations in mammalian cells, comprehensive assessments in animal models have generally shown no significant genotoxic effects at high concentrations .

Carcinogenicity

This compound's carcinogenic potential has been a subject of extensive research. In laboratory animals, particularly mice, certain studies reported increases in lung tumors linked to specific metabolic pathways unique to rodents . However, human epidemiological studies have not consistently demonstrated a clear link between this compound exposure and cancer .

Neurological Effects

Long-term exposure to this compound has been associated with various neurological effects. A meta-analysis indicated that chronic exposure could lead to increased reaction times and visual disturbances among workers . The findings suggest that cumulative exposure to this compound correlates with measurable deficits in central nervous system function.

Case Studies

  • Occupational Exposure : A study involving fiberglass reinforced plastic industries monitored 58 workers for this compound exposure. Urinary levels of MA and PGA were assessed alongside airborne concentrations of this compound. Results indicated that co-exposure to other solvents like acetone could complicate exposure assessments .
  • Neurobehavioral Effects : Research examining long-term this compound exposure revealed significant correlations between cumulative exposure levels and neurobehavioral performance metrics such as reaction time and color discrimination abilities .

Table 1: Summary of this compound Metabolism Pathways

MetabolitePathwayEnzyme Involved
This compound-7,8-oxideEpoxidationCYP2E1
Mandelic Acid (MA)Further metabolismVarious CYPs
Phenylglyoxylic Acid (PGA)ConjugationUDP-glucuronosyltransferase

Table 2: Health Effects Associated with this compound Exposure

Study TypeKey Findings
Animal StudiesNo consistent increase in tumors; some lung tumors observed in mice
Human EpidemiologicalIncreased hepatic transaminases in high-exposure workers
Neurobehavioral StudiesIncreased reaction time correlated with cumulative exposure

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing styrene-based polymers, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis of this compound-based polymers (e.g., polythis compound, this compound copolymers) requires precise control of reaction conditions (temperature, initiator concentration, monomer ratios). Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for characterizing purity and molecular structure . To ensure reproducibility, document protocols rigorously, including calibration of instruments (e.g., rheometers for viscosity measurements) and environmental controls (e.g., inert atmosphere for free-radical polymerization) . Use triplicate trials and statistical validation (e.g., ANOVA for batch consistency) to confirm results .

Q. How can researchers design studies to assess the environmental toxicity of this compound metabolites, and what models are most robust?

  • Methodological Answer : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to structure toxicity studies. For example:

  • Population : Aquatic organisms (e.g., Daphnia magna).
  • Exposure : this compound oxide (primary metabolite) at varying concentrations.
  • Comparator : Control groups exposed to solvent-only.
  • Outcome : Mortality rates, oxidative stress biomarkers (e.g., glutathione levels).
    Use high-performance liquid chromatography (HPLC) to quantify metabolite concentrations and LC-MS/MS for biomarker analysis. Validate findings with dose-response curves and EC50 calculations .

Advanced Research Questions

Q. What statistical and computational approaches are effective in resolving contradictions in this compound degradation kinetics across studies?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., pH, temperature). Use meta-analysis to harmonize

  • Compile kinetic rate constants (k) from literature and normalize using Arrhenius equation adjustments for temperature differences.
  • Apply multivariate regression to identify confounding variables (e.g., catalyst type in photocatalytic degradation) .
  • For computational modeling, employ density functional theory (DFT) to simulate degradation pathways and compare with empirical data .

Q. How can researchers optimize polymer blend ratios (e.g., this compound-polypropylene-natural rubber) for enhanced thermal stability, and what experimental designs minimize resource waste?

  • Methodological Answer : Use D-optimal mixture design to explore ternary blends (this compound, polypropylene, natural rubber) with constrained ratios (e.g., 40–60% this compound, 5–30% polypropylene) . Key steps:

  • Define response variables (e.g., glass transition temperature, tensile strength).
  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
  • Apply response surface methodology (RSM) to identify optimal ratios while minimizing experimental runs. Validate with cross-validation techniques (e.g., leave-one-out) .

Q. What interdisciplinary strategies are critical for evaluating this compound’s environmental fate in heterogeneous systems (e.g., soil-water interfaces)?

  • Methodological Answer : Combine fugacity modeling (to predict partitioning behavior) with isotopic tracing (e.g., ¹³C-labeled this compound) to track degradation pathways. Use microcosm experiments to simulate real-world conditions:

  • Analyze soil pore water via solid-phase microextraction (SPME) coupled with GC-MS.
  • Collaborate with ecotoxicologists to integrate biotic factors (e.g., microbial degradation rates) .

Data Analysis and Presentation

Q. How should researchers address variability in this compound emission data from industrial monitoring studies?

  • Methodological Answer : Employ robust statistical techniques :

  • Use Grubbs’ test to identify and remove outliers in emission datasets.
  • Apply Monte Carlo simulations to quantify uncertainty in exposure assessments.
  • Present data in normalized formats (e.g., μg/m³ per unit production volume) to facilitate cross-study comparisons .

Q. What frameworks support the integration of conflicting this compound genotoxicity data into a cohesive risk assessment?

  • Methodological Answer : Adopt a weight-of-evidence (WoE) approach:

  • Categorize studies by assay type (e.g., in vitro Ames test vs. in vivo micronucleus assay).
  • Assign confidence scores based on study quality (e.g., OECD guideline compliance).
  • Use Bayesian network analysis to reconcile discrepancies and prioritize data from high-confidence studies .

Tables for Reference

Table 1 : Key Parameters for this compound Polymer Blends (Example)

ComponentOptimal Range (%)Key Characterization Technique
This compound40–60NMR, GC-MS
Polypropylene5–30DSC, TGA
Natural Rubber15–35Tensile Testing, Rheometry
Source: Adapted from D-optimal design experiments

Table 2 : Statistical Methods for Data Reconciliation

Conflict TypeRecommended MethodOutcome Metric
Kinetic rate variabilityMultivariate regressionAdjusted R² > 0.85
Toxicity endpoint disparityBayesian network analysisPosterior probability ≥ 0.95
Source:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Styrene
Reactant of Route 2
Styrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.